1,2,4-Trichloro-5-(chloromethyl)benzene
Overview
Description
1,2,4-Trichloro-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H4Cl4 and a molecular weight of 229.92 . It is used as a research chemical .
Molecular Structure Analysis
The IUPAC name for this compound is this compound and its InChI code is 1S/C7H4Cl4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 . This suggests a benzene ring with chlorine atoms at the 1, 2, and 4 positions, and a chloromethyl group at the 5 position.Scientific Research Applications
Synthesis and Chemical Transformations
1,2,4-Trichloro-5-(chloromethyl)benzene is used in various chemical syntheses and transformations. For instance, in the study of the synthesis of poly(chloromethyl) benzenes, chloromethylation and chlorination of xylene were used to synthesize compounds including 1,2,4-tri(chloromethyl)benzene (Kulka, 1945). Similarly, in the formation of surface covalent organic frameworks, reactions involving tri-substituted benzenes like 1,3,5-tris(hydrogensulfato) benzene and related compounds have been explored (Marele et al., 2012).
Environmental Applications
The compound's derivatives are also significant in environmental applications. For example, the dechlorination of trichlorobenzenes, including 1,2,4-trichlorobenzene, in organic solvents catalyzed by palladium on carbon support, presents a method for environmental remediation (Rodríguez & Lafuente, 2002). Additionally, the study of bacterial dehalorespiration with chlorinated benzenes highlights the microbial transformation of these compounds in environmental settings (Adrian et al., 2000).
Material Science and Catalysis
In material science, the synthesis of carbazole-bearing porous organic polymers using cross-linking agents like 1,4-bis(chloromethyl)benzene demonstrates the potential of these compounds in creating materials with unique properties, such as high iodine vapor adsorption performance (Xiong et al., 2019). Catalytic oxidation studies of chlorinated benzenes over V2O5/TiO2 catalysts also indicate the relevance of these compounds in chemical processes (Wang et al., 2015).
Mechanism of Action
Target of Action
Chlorinated benzenes, in general, are known to interact with various biological molecules due to their electrophilic nature .
Mode of Action
Chlorinated benzenes can undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxic effects .
Biochemical Pathways
Chlorinated benzenes are known to interfere with oxidative stress pathways and can induce the production of reactive oxygen species .
Pharmacokinetics
Chlorinated benzenes, in general, are lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract. They are distributed throughout the body, with a preference for adipose tissues due to their lipophilicity .
Result of Action
Chlorinated benzenes can cause cellular damage through the production of reactive oxygen species, leading to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4-Trichloro-5-(chloromethyl)benzene . For instance, temperature and pH can affect the stability of the compound. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that chlorobenzenes can participate in reactions at the benzylic position, which are important for synthesis problems .
Molecular Mechanism
It is known that reactions at the benzylic position can occur, such as free radical bromination and nucleophilic substitution .
Metabolic Pathways
It is known that chlorobenzenes can participate in reactions at the benzylic position .
Properties
IUPAC Name |
1,2,4-trichloro-5-(chloromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKMVAYDQUJSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063242 | |
Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3955-26-8 | |
Record name | 1,2,4-Trichloro-5-(chloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3955-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trichloro-5-(chloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003955268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Trichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141491 | |
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Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2,4-trichloro-5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-trichloro-5-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4-TRICHLORO-5-(CHLOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2FDH9GLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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